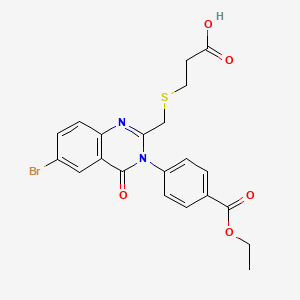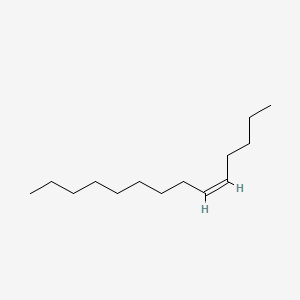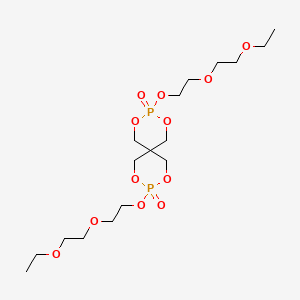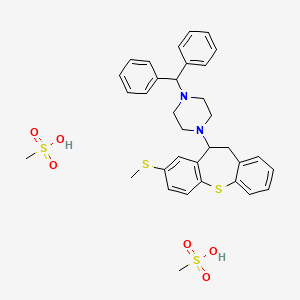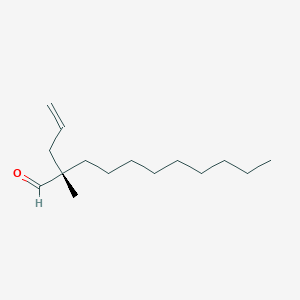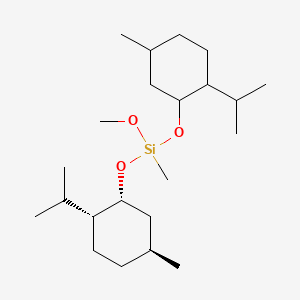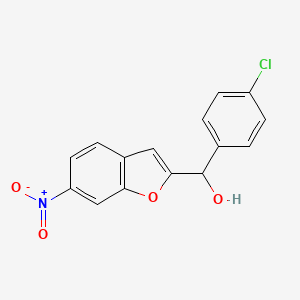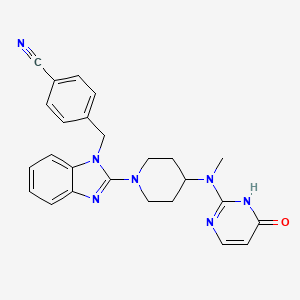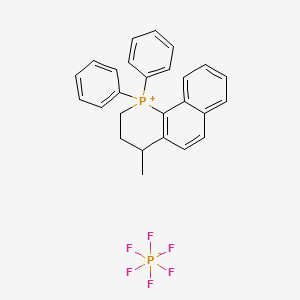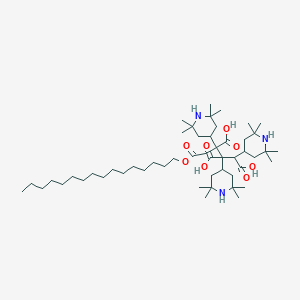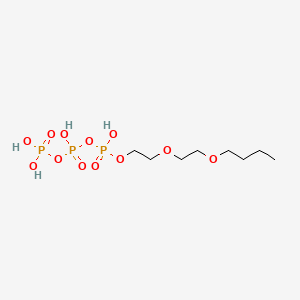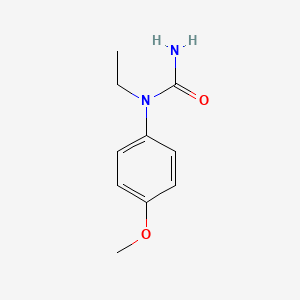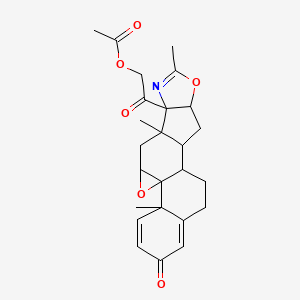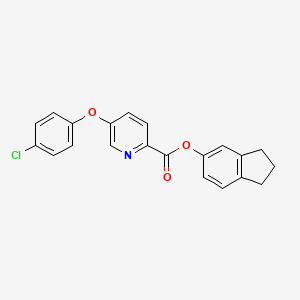
Picolinic acid, 5-(p-chlorophenoxy)-, 5-indanyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Picolinic acid, 5-(p-chlorophenoxy)-, 5-indanyl ester: is a chemical compound with the molecular formula C21H16ClNO3 and a molar mass of 365.81 g/mol . This compound is known for its unique structure, which includes a picolinic acid moiety, a chlorophenoxy group, and an indanyl ester group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of picolinic acid, 5-(p-chlorophenoxy)-, 5-indanyl ester typically involves the esterification of picolinic acid with 5-(p-chlorophenoxy)-5-indanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Picolinic acid, 5-(p-chlorophenoxy)-, 5-indanyl ester can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry: Picolinic acid, 5-(p-chlorophenoxy)-, 5-indanyl ester is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and as a ligand in coordination chemistry .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as an intermediate in the production of various chemical products .
Mécanisme D'action
The mechanism of action of picolinic acid, 5-(p-chlorophenoxy)-, 5-indanyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule .
Comparaison Avec Des Composés Similaires
- Picolinic acid, 5-(p-chlorophenoxy)-, 5-indanol
- Picolinic acid, 5-(p-chlorophenoxy)-, 5-indanone
- Picolinic acid, 5-(p-chlorophenoxy)-, 5-indanyl amide
Uniqueness: Picolinic acid, 5-(p-chlorophenoxy)-, 5-indanyl ester is unique due to its ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the ester group allows for specific interactions with enzymes and receptors, making it a valuable compound in various research applications .
Propriétés
Numéro CAS |
72133-67-6 |
|---|---|
Formule moléculaire |
C21H16ClNO3 |
Poids moléculaire |
365.8 g/mol |
Nom IUPAC |
2,3-dihydro-1H-inden-5-yl 5-(4-chlorophenoxy)pyridine-2-carboxylate |
InChI |
InChI=1S/C21H16ClNO3/c22-16-5-8-17(9-6-16)25-19-10-11-20(23-13-19)21(24)26-18-7-4-14-2-1-3-15(14)12-18/h4-13H,1-3H2 |
Clé InChI |
VGQPPCSNDXFRDD-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)C=C(C=C2)OC(=O)C3=NC=C(C=C3)OC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


